molecular formula C11H14 B12781238 1H-Indene, 2,3-dihydro-1,3-dimethyl-, cis- CAS No. 26561-33-1

1H-Indene, 2,3-dihydro-1,3-dimethyl-, cis-

Cat. No.: B12781238
CAS No.: 26561-33-1
M. Wt: 146.23 g/mol
InChI Key: IIJUYSSJMAITHJ-DTORHVGOSA-N
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Description

cis-1,3-Dimethylindane: is an organic compound belonging to the class of indanes, which are bicyclic hydrocarbons. This compound is characterized by the presence of two methyl groups attached to the first and third carbon atoms of the indane ring in a cis configuration. The cis configuration means that the two methyl groups are on the same side of the ring, which can influence the compound’s physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of cis-1,3-Dimethylindane can be achieved through various synthetic routes. One common method involves the cyclization of 2-(1-Methyl-3-butenyl)phenyllithium. This reaction typically requires the use of a strong base such as tert-butyllithium in a solvent like n-pentane and diethyl ether at low temperatures (around -78°C) under an inert atmosphere .

Industrial Production Methods: Industrial production of cis-1,3-Dimethylindane may involve similar synthetic routes but on a larger scale. The process would likely include the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: cis-1,3-Dimethylindane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert cis-1,3-Dimethylindane to its saturated analogs.

    Substitution: Halogenation reactions can introduce halogen atoms into the indane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂) under controlled conditions.

Major Products Formed:

    Oxidation: Formation of 1,3-dimethylindanone or 1,3-dimethylindancarboxylic acid.

    Reduction: Formation of 1,3-dimethylindane.

    Substitution: Formation of halogenated derivatives such as 1,3-dibromo-1,3-dimethylindane.

Scientific Research Applications

cis-1,3-Dimethylindane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-1,3-Dimethylindane involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, influencing their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    trans-1,3-Dimethylindane: The trans isomer of 1,3-Dimethylindane, where the two methyl groups are on opposite sides of the ring.

    1,2-Dimethylindane: Another isomer with methyl groups on the first and second carbon atoms.

    1,1-Dimethylindane: An isomer with both methyl groups on the first carbon atom.

Uniqueness: cis-1,3-Dimethylindane is unique due to its specific cis configuration, which can influence its reactivity and interactions compared to its trans isomer and other dimethylindane isomers. This uniqueness can be exploited in various chemical and biological applications.

Properties

CAS No.

26561-33-1

Molecular Formula

C11H14

Molecular Weight

146.23 g/mol

IUPAC Name

(1S,3R)-1,3-dimethyl-2,3-dihydro-1H-indene

InChI

InChI=1S/C11H14/c1-8-7-9(2)11-6-4-3-5-10(8)11/h3-6,8-9H,7H2,1-2H3/t8-,9+

InChI Key

IIJUYSSJMAITHJ-DTORHVGOSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](C2=CC=CC=C12)C

Canonical SMILES

CC1CC(C2=CC=CC=C12)C

Origin of Product

United States

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